6Z,10Z-Vitamin K2

Catalog No.
S1809070
CAS No.
M.F
C₃₁H₄₀O₂
M. Wt
444.65
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6Z,10Z-Vitamin K2

Product Name

6Z,10Z-Vitamin K2

Molecular Formula

C₃₁H₄₀O₂

Molecular Weight

444.65

Synonyms

2-Methyl-3-((2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione; 6Z,10Z-Vitamin K2(20)

isomer-specific effects of 2Z 6Z 10Z vitamin K2

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Isomer Specificity

The core structure of all Vitamin K2 forms is a 2-methyl-1,4-naphthoquinone ring, but they differ in the length of their unsaturated isoprenoid side chain, denoted as MK-n (where n is the number of isoprene units) [1] [2]. The side chain's geometry is critical for function.

Aspect Description & Biological Implication
Geometric Isomers The unsaturated isoprenoid side chain can exist as cis (Z) or trans (E) isomers. Only the trans-isomer is biologically active [3].
Structural Rigidity The repeating alkene units in the trans side chain confer strong rigidity, enabling specific molecular interactions [3].
Conformational Impact The rigid, linear structure of the trans-isomer allows for proper integration into cellular membranes and binding with enzymes like VKORC1.

Mechanism of Action and Isomer Requirements

Vitamin K2 acts primarily as a cofactor for the enzyme γ-glutamyl carboxylase, which activates specific proteins by converting glutamate (Glu) residues to γ-carboxyglutamate (Gla) [2] [4]. This "carboxylation" reaction is essential for the proteins' ability to bind calcium.

G cluster_carboxylation Vitamin K2-Dependent Carboxylation Cycle VK2_red Vitamin K2 (active, hydroquinone) Protein_Gla Target Protein (Active, Gla) VK2_red->Protein_Gla γ-glutamyl carboxylase Reduces VK2 VK2_ox Vitamin K2 (oxidized, epoxide) VK2_red->VK2_ox Oxidation Protein_Glu Target Protein (Inactive, Glu) Protein_Glu->Protein_Gla Carboxylation MGP Matrix Gla Protein (MGP) Prevents vascular calcification Protein_Gla->MGP Osteocalcin Osteocalcin (OC) Binds calcium in bone Protein_Gla->Osteocalcin Gas6 Growth Arrest-Specific 6 (Gas6) Regulates cell survival Protein_Gla->Gas6 VK2_ox->VK2_red Vitamin K Reductases (e.g., VKORC1)

The Vitamin K cycle and key proteins activated by the biologically active trans-isomer.

The trans-isomer's specific shape is crucial for this cycle. It fits correctly into the active site of the carboxylase enzyme and the reductases (like VKORC1) that recycle it [3]. An improperly shaped cis-isomer would be a less effective or ineffective cofactor.

Experimental Analysis of Isomers

Identifying and quantifying the specific isomeric form of Vitamin K2 is a critical step in research and quality control for supplements.

Method Application in Isomer Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS) High-resolution techniques like LC-MS can separate and quantify cis and trans isomers based on their different retention times and mass signatures.
High-Performance Liquid Chromatography (HPLC) A standard workhorse. Using a chiral stationary phase in the HPLC column is essential for resolving geometric isomers that are otherwise identical in mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive confirmation of the double-bond configuration in the isoprenoid side chain (cis vs. trans) by analyzing coupling constants.

Typical Workflow for Isomer Quantification:

  • Extraction: Lipids are extracted from the sample (e.g., plasma, fermented product, supplement) using organic solvents like hexane or a chloroform-methanol mixture.
  • Separation (LC): The extract is injected into an HPLC or LC-MS system equipped with a chiral column (e.g., a column packed with amylose or cellulose derivatives) to physically separate the cis and trans isomers.
  • Detection & Quantification (MS): The separated isomers are detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the samples against a standard curve prepared from pure cis and trans isomer standards.

Implications for Research and Development

The isomer specificity has direct, real-world consequences:

  • Supplement Efficacy: Commercially available Vitamin K2, particularly MK-7 from Bacillus subtilis fermentation, is predominantly in the active trans form [2]. However, synthesis or storage can lead to isomerization, creating an inactive cis fraction. Quality control must monitor and minimize this.
  • Therapeutic Potential: The potent biological activity of the trans-isomer underpins its documented roles in cardiovascular health (via MGP activation), bone metabolism (via osteocalcin), and emerging areas like neuroprotection [1] [2] [4]. The cis-isomer does not contribute to these benefits.
  • Drug Design: Understanding the precise 3D structure of the active trans-isomer and its interaction with VKORC1 and other enzymes is fundamental for designing synthetic Vitamin K analogs with improved stability or potency.

Current Research Gaps

Despite a solid mechanistic understanding, several challenges remain in the field. There is a need for more direct clinical comparisons of the cis and trans isomers in human populations to fully delineate their distinct biological impacts. Furthermore, research must focus on the factors that influence isomer stability in finished products and the potential for in vivo interconversion, which is currently considered minimal.

References

method validation challenges for 2Z 6Z 10Z vitamin K2

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges in Vitamin K2 Method Validation

Validating a method for Vitamin K2, especially for specific isomers, presents several technical hurdles. The table below summarizes the core challenges and potential solutions based on current methodologies.

Challenge Category Specific Issue Recommended Solution / Consideration
Isomer Specificity Synthetic MK-7 often contains incorrect (e.g., cis-) isomers, which have low or no biological activity and can skew results [1]. Use Tandem Mass Spectrometry (MSMS), particularly SFC-MSMS or LC-MSMS, to distinguish the correct, biologically active trans-isomer [1].
Sensitivity & Detection Low dietary intake leads to very low concentrations in biological matrices (e.g., serum) [2] [3]. Employ LC-MS/MS for high sensitivity and specificity. One validated method for serum achieved an LOD of 0.01 ng/mL [2].
Sample Preparation Complex biological matrices (serum, plasma) require efficient extraction of a lipophilic analyte [4] [2]. Optimize Liquid-Liquid Extraction (LLE). A study found a system of 500 µL serum + 500 µL n-hexane, with ethanol as a precipitant, provided high reproducibility and accuracy [2].
Analyte Stability Vitamin K2 is light-sensitive and can degrade in formulations with high pH or positively charged minerals (e.g., Zinc) [1]. Keep samples protected from light. Review formulation excipients and pH to identify potential destabilizing factors [1].
Method Compliance The bioanalytical method must be validated to regulatory standards to ensure reliability [4] [5]. Follow guidelines like EMA 2019 or FDA 2018/2025. Validate for selectivity, accuracy, precision, and carryover [4] [5].

Troubleshooting FAQs

Q1: My analysis of an MK-7 product is showing lower-than-expected potency. What could be the cause? This is a common issue that can be systematically investigated [1]:

  • Source of Ingredient: Check if your Vitamin K2 is synthetic. Naturally sourced MK-7 from bacterial fermentation (like in natto) contains only the correct, active isomer, whereas synthetic versions often contain inactive isomers, leading to inaccurate potency readings [1].
  • Method Specificity: Ensure your analytical method (e.g., LC-MS/MS) can specifically detect the active trans-isomer and is not being influenced by inactive isomers or matrix interference [1].
  • Product Stability: Investigate if the sample was exposed to light during storage or handling. Also, check your formulation for high pH or the presence of positively charged minerals like zinc, which can degrade MK-7 [1].

Q2: For analyzing Vitamin K2 in human plasma, what is a robust and validated HPLC-UV method? A study validated a bioanalytical method for MK-4 in human plasma according to EMA 2019 guidelines with the following parameters [4]:

  • Extraction: Protein precipitation using cold acetonitrile.
  • Chromatography:
    • Column: T3 column, 30°C.
    • Mobile Phase: Methanol: Phosphate buffer (95:5, pH 3.0), isocratic.
    • Flow Rate: 1 mL/min.
    • Detection: UV at 245 nm.
  • Validation: The method was shown to be selective, accurate, and precise with a linear range of 0.5–3 µg/mL and no carryover [4].

Q3: How can I optimize sample preparation for Vitamin K2 in serum to be both efficient and "green"? Conventional extraction can be time-consuming and use large volumes of solvent. Research indicates that Liquid-Liquid Microextraction (LLME) is a modern, efficient alternative [2].

  • An optimized procedure uses 500 µL of serum and an equal volume of n-hexane as the extraction solvent in a 2 mL Eppendorf vial.
  • The addition of a precipitant like ethanol was found to statistically significantly increase the extraction efficiency.
  • This method reduces organic solvent consumption, shortens preparation time, and maintains high recovery (89-97%) and accuracy (86-110%) [2].

Experimental Workflow for Serum Analysis

The following diagram illustrates the optimized sample preparation and analysis workflow for determining Vitamin K2 levels in serum, as described in the research [2].

Start Start: Collect Serum Sample (500 µL) A Spike with Internal Standard (MK-7-D7) Start->A B Add Precipitant (Ethanol) and Extraction Solvent (n-Hexane) A->B C Vortex and Centrifuge B->C D Collect Organic Layer (n-Hexane) C->D E Dry under Nitrogen Gas D->E F Reconstitute in Methanol E->F G LC-MS/MS Analysis F->G End Quantify K2MK-7 G->End

The Isomer Separation Challenge

A core challenge in analyzing specific synthetic isomers like 2Z,6Z,10Z Vitamin K2 is distinguishing them from the natural, active forms. The following diagram contrasts the properties and analytical discrimination of these isomers.

Start Vitamin K2 Isomer Analysis A Isomer Source Start->A B1 Natural Bacterial Fermentation A->B1 B2 Synthetic Chemical Process A->B2 C1 Primary Isomer: all-trans (Biologically Active) B1->C1 C2 May contain cis-isomers (e.g., 2Z,6Z,10Z) (Low/No Bioactivity) B2->C2 D Analytical Consequence C1->D C2->D E Challenge: Non-specific methods (e.g., HPLC-FLD) may overestimate active potency. D->E F Solution: Use MSMS for specificity. SFC-MSMS can separate isomers. D->F

References

potency comparison 2Z 6Z 10Z vs standard vitamin K2

Author: Smolecule Technical Support Team. Date: February 2026

MK-4 vs. MK-7: A Scientific Comparison

The table below summarizes the core differences between these two forms of vitamin K2.

Characteristic MK-4 (Menaquinone-4) MK-7 (Menaquinone-7)
Chemical Structure Shorter side chain (4 isoprene units) [1] Longer side chain (7 isoprene units) [1]
Primary Sources Animal products (meat, liver, eggs, dairy) [2] [3] Fermented foods (e.g., Japanese natto), bacterial synthesis [2] [1]
Bioavailability Poor at nutritional doses; not reliably detected in serum after supplementation [2] High; well-absorbed and significantly increases serum levels at nutritional doses [2] [4]
Half-Life Short (approx. 2 hours) [5] Long (approx. 68 hours/3 days) [4] [5]
Effective Dose for Bone Health Pharmaceutical range: 45 mg/day (45,000 mcg) [5] Nutritional range: 90-360 mcg/day [2] [5]
Clinical Evidence for Bone Mineral Density (BMD) Shown to increase BMD in multiple clinical trials at 45 mg/day [5] Mixed clinical results; some studies show no significant effect on BMD [5]
Key Molecular Targets Activates osteocalcin and Matrix Gla Protein (MGP) [6] [3] Activates osteocalcin and Matrix Gla Protein (MGP) [1] [6]

Detailed Experimental Data and Protocols

1. Bioavailability Study (Single Dose) [2]

  • Objective: To compare the serum levels of MK-4 and MK-7 after a single oral dose.
  • Protocol:
    • Subjects: Healthy Japanese females (n=10), randomized into two groups.
    • Intervention: A single dose of 420 μg of either MK-4 or MK-7 was administered with a standardized breakfast containing 13–17 g of fat.
    • Measurement: Blood samples were taken at baseline (0h), 2h, 4h, 6h, 8h, 10h, 24h, 48h, and 72h post-administration. Serum MK-4 and MK-7 levels were determined using HPLC with fluorescence detection.
  • Key Findings:
    • MK-7: Absorbed and reached maximal serum levels at 6 hours. It remained detectable in the blood for up to 48 hours.
    • MK-4: Was not detected in the serum of any subject at any time point after the single 420 μg dose.

2. Bioavailability and Bioactivity Study (Consecutive Dosing) [2] [4]

  • Objective: To assess the effect of consecutive daily dosing on serum vitamin K levels and biomarkers of activity.
  • Protocol:
    • Subjects: Healthy Japanese females (n=10), randomized into two groups.
    • Intervention: 60 μg/day of either MK-4 or MK-7 was administered for 7 days.
    • Measurement: Serum levels of MK-4 and MK-7 were measured.
  • Key Findings:
    • MK-7 Supplementation: Significantly increased serum MK-7 levels in all subjects.
    • MK-4 Supplementation: Did not lead to an increase in serum MK-4 levels.

3. Clinical Trial on Bone Mineral Density with MK-4 [5]

  • Objective: To evaluate the effect of MK-4 on bone mineral density (BMD) in postmenopausal women.
  • Protocol:
    • Subjects: 213 postmenopausal women (mean age 64).
    • Intervention: A daily dose of 45 mg (45,000 μg) of MK-4 was administered.
    • Duration: 12 months.
    • Measurement: Bone mineral density was measured at the lumbar spine and hip.
  • Key Findings: MK-4 supplementation resulted in a statistically significant increase in BMD (1.2% in the lumbar spine and 2.7% in the hip).

Molecular Pathways and Mechanisms

Both MK-4 and MK-7 function as cofactors for the enzyme γ-glutamyl carboxylase, which activates specific vitamin K-dependent proteins (VKDPs) crucial for calcium metabolism [2] [1]. The following diagram illustrates the shared and distinct pathways.

k2_pathways Molecular Pathways of MK-4 and MK-7 cluster_proteins Vitamin K-Dependent Proteins (VKDPs) cluster_effects Biological Effects K1 Vitamin K1 (Diet) MK4_tissue MK-4 (in tissues) K1->MK4_tissue  Tissue  Conversion MK4_supp MK-4 (Supplement) GammaCarboxylase γ-Glutamyl Carboxylase MK4_supp->GammaCarboxylase  Cofactor MK7_supp MK-7 (Supplement) MK7_supp->MK4_tissue  Possible  Conversion MK7_supp->GammaCarboxylase  Cofactor MK4_tissue->GammaCarboxylase  Cofactor Osteocalcin Osteocalcin (Bone) GammaCarboxylase->Osteocalcin  Carboxylation MGP Matrix Gla Protein (MGP) (Vessels) GammaCarboxylase->MGP  Carboxylation Gas6 Growth Arrest-Specific Protein 6 (Gas6) GammaCarboxylase->Gas6  Carboxylation Bone_Health Bone Mineralization ↑ Bone Density Osteocalcin->Bone_Health Vascular_Health Inhibition of Vascular Calcification MGP->Vascular_Health Neuro_Cell_Reg Neurological Health Cell Regulation Gas6->Neuro_Cell_Reg

The diagram shows that:

  • MK-7 from supplements and MK-4 from high-dose supplements or tissue conversion serve as cofactors for γ-glutamyl carboxylase [2] [5].
  • This enzyme activates key proteins: Osteocalcin (bone mineralization) and Matrix Gla Protein (MGP) (inhibits vascular calcification) [1] [6] [3].
  • MK-4 is also involved in activating other proteins, like Gas6, which plays roles in neurological health and cellular regulation [3].

Interpretation and Research Considerations

  • Potency is Context-Dependent: MK-7 is more "potent" in terms of bioavailability and longevity in the bloodstream at low, nutritional doses. However, MK-4, when administered in very high (pharmaceutical) doses, has demonstrated significant effects on bone density in clinical settings [2] [5].
  • Mechanisms Beyond γ-Carboxylation: Evidence suggests MK-4 has unique biological roles not shared by MK-7, possibly mediated through the activation of specific proteins or other signaling pathways [2] [3].
  • Resolving Contradictory Evidence: The clinical data presents a paradox. While MK-7 is superior at activating osteocalcin (a bone protein), MK-4 has more consistently shown positive effects on BMD in trials [5]. This suggests that MK-4's mechanism of action for improving bone strength may involve pathways beyond just osteocalcin carboxylation, such as anti-inflammatory and pro-differentiation effects on bone-forming cells (osteoblasts) [5].

References

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Dates

Last modified: 07-20-2023

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